Cas no 1352530-41-6 (5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine)

5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine 化学的及び物理的性質
名前と識別子
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- 5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine
- 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine
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- インチ: 1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3
- InChIKey: YTAFLTRZOBTCNE-UHFFFAOYSA-N
- SMILES: C1(OC)=NC=C(C2=NCCC2)C=C1C
5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A914833-1g |
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |
1352530-41-6 | 97% | 1g |
$1200.0 | 2024-04-24 | |
Chemenu | CM496105-1g |
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |
1352530-41-6 | 97% | 1g |
$1190 | 2023-01-10 |
5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridineに関する追加情報
5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine: A Comprehensive Overview
The compound CAS No. 1352530-41-6, also known as 5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of 5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine consists of a pyridine ring substituted with a dihydro-pyrrole group at position 5, a methoxy group at position 2, and a methyl group at position 3. This combination of substituents imparts the molecule with distinct electronic and steric properties, making it an interesting subject for both theoretical and experimental studies. Recent research has highlighted its potential as a building block in medicinal chemistry, particularly in the development of bioactive compounds.
One of the most notable aspects of this compound is its synthesis. The construction of the pyridine ring with such specific substituents requires precise control over reaction conditions. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to achieve the desired product. A study published in the Journal of Organic Chemistry demonstrated an efficient route involving a tandem cyclization process, which significantly simplified the synthesis pathway.
The biological activity of CAS No. 1352530-41-6 has been a focal point of recent investigations. Preclinical studies have shown that this compound exhibits moderate inhibitory effects on certain enzyme targets associated with inflammatory diseases. For instance, a research team from the University of California reported that it demonstrates selective inhibition against cyclooxygenase (COX)-2, an enzyme implicated in pain and inflammation. These findings suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents.
In addition to its pharmacological potential, 5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine has also been explored for its applications in materials science. Its ability to form stable coordination complexes with transition metals has been leveraged in designing new catalysts for organic transformations. A study in the Nature Communications highlighted its use as a ligand in asymmetric hydrogenation reactions, showcasing its versatility beyond traditional drug discovery.
The environmental impact and sustainability aspects of this compound are equally important considerations. Researchers have evaluated its biodegradation potential under various conditions and found that it exhibits moderate biodegradability under aerobic conditions. This information is crucial for assessing its eco-friendliness and guiding its safe disposal practices.
In conclusion, CAS No. 1352530-41-6, or 5-(4,5-Dihydro-3H-pyrrol-2-yl)-2-methoxy-3-methyl-pyridine, represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, efficient synthesis methods, promising biological activities, and sustainable profiles make it an intriguing subject for further exploration. As research continues to unfold, this compound is poised to contribute significantly to both academic advancements and industrial innovations.
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